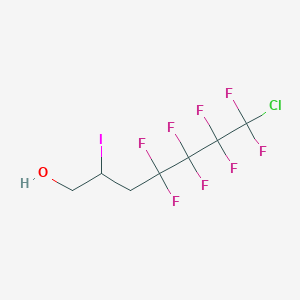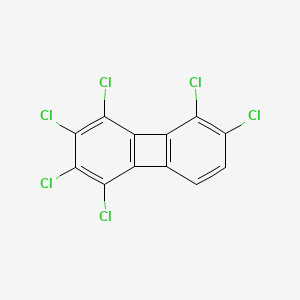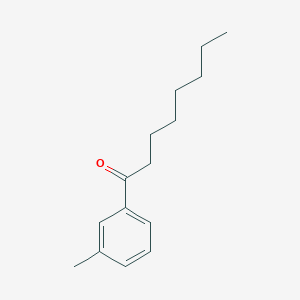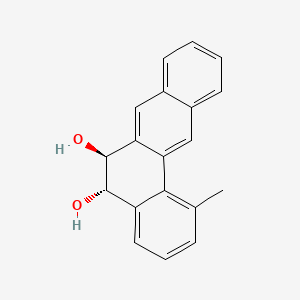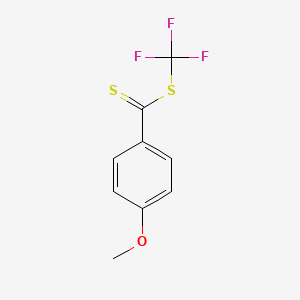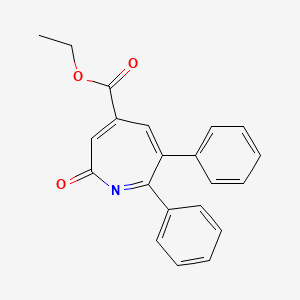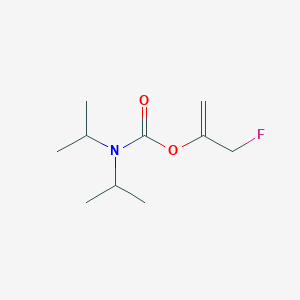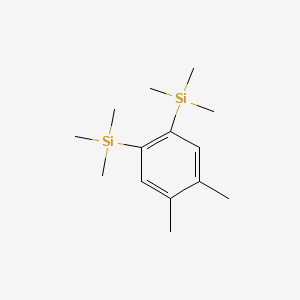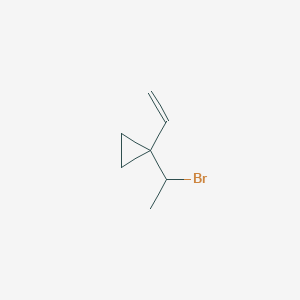
1-(1-Bromoethyl)-1-ethenylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-1-ethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-1-ethenylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the bromination of 1-ethenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromoethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Addition Reactions: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like dichloromethane.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Substituted cyclopropane derivatives with various functional groups.
Addition Reactions: Dihaloalkanes with halogen atoms added to the ethenyl group.
Oxidation Reactions: Cyclopropane carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-1-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-1-ethenylcyclopropane can be compared with other similar compounds, such as:
1-Bromoethylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Ethenylcyclopropane:
1-(1-Chloroethyl)-1-ethenylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring with both bromoethyl and ethenyl substituents, providing a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
105961-61-3 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-5-7)6(2)8/h3,6H,1,4-5H2,2H3 |
Clave InChI |
BJLVYIIHKHACRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
